molecular formula C20H17ClN2O3S2 B2386619 (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1111014-26-6

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2386619
CAS No.: 1111014-26-6
M. Wt: 432.94
InChI Key: SWSAKFRSBGODRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that features a quinoline core substituted with a sulfonyl group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine group can be attached via nucleophilic substitution reactions, often using thiomorpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone: Similar structure but with a morpholine moiety instead of thiomorpholine.

    (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(piperidino)methanone: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-14-5-7-15(8-6-14)28(25,26)19-16-3-1-2-4-18(16)22-13-17(19)20(24)23-9-11-27-12-10-23/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAKFRSBGODRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.